2-Nitroso-5-dimethylaminophenol Hydrochloride

Catalog No.
S1899448
CAS No.
41317-10-6
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitroso-5-dimethylaminophenol Hydrochloride

CAS Number

41317-10-6

Product Name

2-Nitroso-5-dimethylaminophenol Hydrochloride

IUPAC Name

5-(dimethylamino)-2-nitrosophenol;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-7(9-12)8(11)5-6;/h3-5,11H,1-2H3;1H

InChI Key

WRIZNEWVHJJMHU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)N=O)O.Cl

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=O)O.Cl

Spectrophotometric Determination in Material Science

Application Summary: This compound is used for the spectrophotometric determination of iron in acrylic polymers and fibers. It’s particularly valuable because it allows for the detection of iron without the need for ashing techniques, which can be tedious and error-prone .

Methods of Application: The method involves the reaction of iron(II) with 2-Nitroso-5-dimethylaminophenol in an ethylene carbonate-water mixture. The iron(II) complex with the compound is stable at about pH 9, and its absorbance can be measured at 760 nm .

Results: The results include the precise determination of parts per million (ppm) amounts of iron in the samples. The method is noted for its simplicity, rapidity, selectivity, precision, and sensitivity, with a molar absorptivity of

3.9×104 L mol−1 cm−13.9 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}3.9×104 L mol−1 cm−1

.

2-Nitroso-5-dimethylaminophenol Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a CAS number of 41317-10-6. This compound is characterized by its nitroso group, which is attached to a dimethylaminophenol structure. It is commonly used in various applications, particularly in photochemistry and as a reagent in organic synthesis. The compound appears as a hygroscopic solid that decomposes upon heating and has a melting point exceeding 165°C .

There is no documented research available on the mechanism of action of NDMA-HCl. Without a known biological function, a mechanism of action is not applicable in this context.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].
  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Wash hands thoroughly after handling the compound.
  • Properly dispose of waste according to local regulations [].
, primarily due to its functional groups. It can act as a reducing agent, particularly in photographic development processes. The nitroso group can undergo reduction to form amines, while the dimethylamino group can participate in electrophilic aromatic substitution reactions. The compound may also engage in azo coupling reactions, where it can react with diazonium salts to form azo dyes .

The synthesis of 2-Nitroso-5-dimethylaminophenol Hydrochloride can be achieved through various methods, including:

  • Nitration: Starting from 5-dimethylaminophenol, nitration can be performed to introduce a nitro group, which is subsequently reduced to form the nitroso group.
  • Direct Nitrosation: The compound can be synthesized by treating 5-dimethylaminophenol with sodium nitrite in acidic conditions, leading to the formation of the nitroso derivative.
  • Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base of 2-nitroso-5-dimethylaminophenol with hydrochloric acid .

2-Nitroso-5-dimethylaminophenol Hydrochloride finds applications in several fields:

  • Photographic Development: It serves as a light-sensitive agent in photographic materials, where it acts as a reducing agent during development processes.
  • Organic Synthesis: The compound is utilized as a reagent for synthesizing various organic compounds, particularly in dye chemistry.
  • Research: It is employed in laboratory settings for studying reaction mechanisms involving nitroso compounds and their derivatives .

Several compounds are structurally or functionally similar to 2-Nitroso-5-dimethylaminophenol Hydrochloride. Here are some examples:

Compound NameStructure CharacteristicsUnique Features
4-Amino-2-nitrophenolContains an amino group on the phenolic ringUsed as a precursor for dyes and pharmaceuticals
2-NitroanilineNitro group attached to an aniline structureKnown for its use in dye synthesis
4-DimethylaminobenzaldehydeAldehyde functional group presentUsed as a reagent in organic synthesis

Uniqueness of 2-Nitroso-5-dimethylaminophenol Hydrochloride

What sets 2-Nitroso-5-dimethylaminophenol Hydrochloride apart from these similar compounds is its specific combination of a nitroso group and a dimethylamino moiety, which provides unique reactivity patterns and applications in both photochemistry and organic synthesis. Its role as a light-sensitive agent distinguishes it from other compounds that may not exhibit such properties .

Dates

Modify: 2023-08-16

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